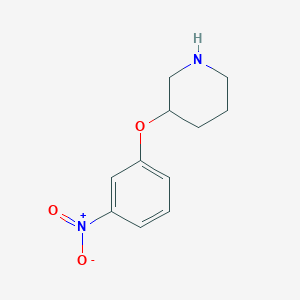

3-(3-Nitrophenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitrophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)9-3-1-4-10(7-9)16-11-5-2-6-12-8-11/h1,3-4,7,11-12H,2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZVNFHKMNOBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647906 | |

| Record name | 3-(3-Nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946759-44-0 | |

| Record name | 3-(3-Nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Nitrophenoxy)piperidine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and a discussion of the potential applications of the heterocyclic compound 3-(3-Nitrophenoxy)piperidine. As a molecule incorporating both a piperidine ring and a nitrophenoxy moiety, it holds potential as a building block in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and developers interested in utilizing this compound in their work.

Introduction and Molecular Overview

This compound is a distinct organic molecule that marries the saturated heterocyclic amine structure of piperidine with the electron-withdrawing characteristics of a 3-nitrophenoxy group. The piperidine scaffold is a ubiquitous and highly privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The introduction of a nitrophenoxy group at the 3-position of the piperidine ring introduces specific electronic and steric features that can modulate the molecule's reactivity, binding affinity, and overall physicochemical profile.

The nitro group, being a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring and can participate in various chemical transformations, such as reduction to an amine, which opens avenues for further derivatization. The ether linkage provides a degree of conformational flexibility, which can be crucial for optimizing interactions with biological macromolecules.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various reaction conditions.

| Property | Value | Source/Method |

| CAS Number | 946759-44-0 | BLD Pharm[1] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | BLD Pharm[1] |

| Molecular Weight | 222.24 g/mol | BLD Pharm[1] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not experimentally determined | N/A |

| Boiling Point | Not experimentally determined | N/A |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents. | General chemical principles |

| pKa (most basic) | 7.5-8.5 (predicted for the piperidine nitrogen) | Cheminformatics prediction |

| logP | 1.5-2.5 (predicted) | Cheminformatics prediction |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Williamson ether synthesis . This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide or, in this case, a nucleophilic aromatic substitution reaction between a phenoxide and a piperidine with a suitable leaving group, or more commonly, the reaction of an alcohol with an activated aryl halide.

The most logical and commonly employed route would involve the reaction of 3-hydroxypiperidine with an activated nitro-substituted benzene ring, such as 1-fluoro-3-nitrobenzene. The fluorine atom is a good leaving group in nucleophilic aromatic substitution, especially when the ring is activated by a strong electron-withdrawing group like the nitro group.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes a robust method for the laboratory-scale synthesis of this compound.

Reaction Scheme:

Materials and Reagents:

-

N-Boc-3-hydroxypiperidine

-

1-Fluoro-3-nitrobenzene

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Methodology:

-

Protection of Piperidine Nitrogen (Optional but Recommended): To prevent side reactions at the piperidine nitrogen, it is advisable to start with a protected form of 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine. This ensures that the etherification occurs exclusively at the hydroxyl group.

-

Formation of the Alkoxide: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N-Boc-3-hydroxypiperidine (1.0 eq). b. Dissolve the protected piperidine in anhydrous DMF. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care. e. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This ensures the complete formation of the corresponding alkoxide.

-

Nucleophilic Aromatic Substitution: a. To the stirred solution of the alkoxide, add 1-fluoro-3-nitrobenzene (1.1 eq) dropwise via a syringe. b. Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up and Extraction: a. After the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by the slow and careful addition of water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF). d. Wash the combined organic layers with water, followed by brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-(3-nitrophenoxy)piperidine.

-

Purification of the Protected Intermediate: a. The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Deprotection of the Piperidine Nitrogen: a. Dissolve the purified N-Boc-3-(3-nitrophenoxy)piperidine in dichloromethane. b. Add trifluoroacetic acid (TFA) (5-10 eq) and stir the solution at room temperature for 1-2 hours. c. Monitor the deprotection by TLC. d. Upon completion, remove the solvent and excess TFA under reduced pressure. e. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. f. Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, this compound.

Rationale Behind Experimental Choices

-

N-Boc Protection: The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines. It is stable under the basic conditions of the Williamson ether synthesis and can be easily removed under acidic conditions with TFA.

-

Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of the piperidine to form the alkoxide, driving the reaction forward.

-

DMF as Solvent: N,N-Dimethylformamide is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the sodium cation, leaving a "naked" and highly reactive alkoxide, and has a high boiling point, allowing for elevated reaction temperatures.

-

1-Fluoro-3-nitrobenzene: The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, and the presence of the strongly electron-withdrawing nitro group in the meta position activates the ring towards nucleophilic attack.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, its structural motifs suggest several promising avenues for investigation in drug discovery.

-

Scaffold for CNS-Active Agents: The piperidine ring is a common feature in many centrally active drugs. The lipophilicity and hydrogen bonding capacity of the molecule could allow it to cross the blood-brain barrier. The nitrophenoxy moiety can be a key pharmacophore or a handle for further modification to target various CNS receptors.

-

Precursor for Amino Derivatives: The nitro group can be readily reduced to an amine. This resulting aminophenoxy-piperidine derivative can then be used in a variety of coupling reactions (e.g., amide bond formation, sulfonamide formation, reductive amination) to build combinatorial libraries for high-throughput screening. This makes this compound a valuable intermediate for generating a diverse range of compounds for biological evaluation.

-

Kinase Inhibitor Scaffolds: Aryl ethers are present in the structure of many kinase inhibitors. The this compound core could serve as a starting point for the design of novel inhibitors targeting specific kinases involved in cancer and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: This compound can be used as a tool compound in SAR studies. By comparing its activity to analogs with different substituents on the phenyl ring (e.g., chloro, methoxy, cyano) or with the piperidine nitrogen in a different position, researchers can gain valuable insights into the structural requirements for a particular biological target.

Logical Pathway for Derivative Synthesis and Screening

Caption: Derivatization and screening workflow.

Conclusion

This compound is a compound with significant untapped potential. Its synthesis is straightforward via established chemical transformations, and its structure offers multiple points for diversification. While experimental data on its physicochemical and biological properties are currently limited, this guide provides a solid foundation for its synthesis and outlines logical next steps for its exploration in medicinal chemistry and drug discovery programs. The availability of this compound as a research chemical from suppliers provides a ready starting point for such investigations. Further research into this and related molecules is warranted to fully elucidate their therapeutic potential.

References

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Nitrophenoxy Piperidines

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds.[1][2] When coupled with a nitrophenoxy moiety, this chemical architecture gives rise to a class of molecules with significant and varied pharmacological potential. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of nitrophenoxy piperidines. We will delve into the critical interplay between the core piperidine ring, the influential nitrophenoxy group, and various substituent modifications, elucidating how these structural features govern biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design, synthesis, and biological evaluation of these promising compounds.

Introduction: The Pharmacological Significance of the Nitrophenoxy Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, valued for its ability to confer favorable physicochemical properties such as modulated lipophilicity and water solubility, as well as providing a three-dimensional framework for precise substituent orientation.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3][4][5]

The introduction of a nitrophenoxy group to the piperidine core adds a layer of complexity and therapeutic potential. The nitro group (—NO₂), a potent electron-withdrawing moiety, significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule.[6][7] It can act as a key pharmacophore, participating in crucial binding interactions with biological targets.[7] However, the nitro group is also a well-known structural alert, with the potential for in vivo reduction to reactive hydroxylamines and nitrosoamines that can lead to toxicity.[8] This dual nature of the nitro group makes a thorough understanding of its role in the SAR of nitrophenoxy piperidines paramount for the design of safe and effective therapeutic agents.

This guide will dissect the SAR of this compound class by examining the distinct contributions of its three primary components: the piperidine core, the linker, and the nitrophenoxy ring with its substituents.

Core Structural Elements and Their Impact on Activity

The biological activity of nitrophenoxy piperidines is a composite of the contributions from each of its structural components. A systematic analysis of these components is crucial for rational drug design.

The Piperidine Ring: Conformational Rigidity and N-Substitution

The piperidine ring serves as the central scaffold, and its conformational flexibility, or lack thereof, can significantly impact binding affinity to a target protein.[9] The protonation state of the piperidine nitrogen at physiological pH is also a key determinant of activity, often being essential for effective interaction with biological targets.[9]

N-Substitution: Modifications at the nitrogen atom of the piperidine ring are a common strategy to modulate potency, selectivity, and pharmacokinetic properties. The nature of the substituent can influence the basicity of the nitrogen and introduce additional points of interaction with the target.

The Nitrophenoxy Moiety: A Double-Edged Sword

The nitrophenoxy group is a critical pharmacophoric element. The nitro group's strong electron-withdrawing nature can enhance binding to specific biological targets.[7] However, it is also associated with potential toxicity.[8][10]

Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) is a key determinant of activity. This is due to the altered electronic distribution and steric environment it creates, which in turn affects how the molecule interacts with its biological target.

Bioisosteric Replacement of the Nitro Group: To mitigate the potential toxicity associated with the nitro group, bioisosteric replacement is a widely employed strategy in medicinal chemistry.[11] Common bioisosteres for the nitro group include the trifluoromethyl (CF₃) and cyano (CN) groups.[12] These replacements aim to mimic the electronic and steric properties of the nitro group while improving the metabolic stability and safety profile of the compound.[12][13] For instance, in the development of CB1 positive allosteric modulators, the replacement of an aliphatic nitro group with a CF₃ group resulted in more potent compounds with improved in vitro metabolic stability.[12]

The Linker: Spacing and Flexibility

The linker connecting the piperidine and nitrophenoxy moieties plays a crucial role in defining the spatial relationship between these two key pharmacophores. The length, rigidity, and chemical nature of the linker can significantly impact the compound's ability to adopt the optimal conformation for binding to its target. Exploration of different linker types, such as simple alkyl chains, ethers, or amides, is a critical aspect of SAR studies.[14]

Synthetic Strategies and Methodologies

The synthesis of nitrophenoxy piperidine derivatives typically involves well-established organic chemistry reactions. A general synthetic approach is outlined below.

General Synthesis of 4-(Nitrophenoxy)piperidines

A common route to synthesize 4-(nitrophenoxy)piperidines involves the nucleophilic aromatic substitution (SNAr) reaction between a protected 4-hydroxypiperidine and a suitable nitro-substituted fluoro- or chlorobenzene.

Experimental Protocol: Synthesis of 1-Boc-4-(4-nitrophenoxy)piperidine

-

Reaction Setup: To a solution of 1-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stirring: Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

-

Addition of Aryl Halide: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-Boc-4-(4-nitrophenoxy)piperidine.

Deprotection and N-Functionalization: The Boc-protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free piperidine, which can then be further functionalized by N-alkylation or N-arylation to generate a library of analogues for SAR studies.

Diagram of the General Synthetic Workflow

Caption: General workflow for the synthesis of nitrophenoxy piperidine analogs.

Biological Evaluation: Assays and Protocols

The choice of biological assays for evaluating nitrophenoxy piperidines depends on the therapeutic target of interest. Given the broad pharmacological profile of piperidine derivatives, these compounds could be screened against a variety of targets. For the purpose of this guide, we will focus on their potential as antimicrobial agents, a field where nitroaromatic compounds have historically shown significant promise.[14]

In Vitro Antimicrobial Activity Assays

The antimicrobial activity of synthesized compounds is typically assessed by determining the minimum inhibitory concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase in appropriate broth media. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of the Biological Evaluation Workflow

Caption: Iterative cycle of biological evaluation and lead optimization.

Structure-Activity Relationship (SAR) Analysis: A Case Study

Table 1: Hypothetical SAR of Nitrophenoxy Piperidine Derivatives against S. aureus

| Compound | R (N-substituent) | X (Nitro Position) | Y (Other Substituent) | MIC (µM) |

| 1a | H | 4-NO₂ | H | >128 |

| 1b | CH₃ | 4-NO₂ | H | 64 |

| 1c | Benzyl | 4-NO₂ | H | 16 |

| 1d | 4-Chlorobenzyl | 4-NO₂ | H | 8 |

| 2a | Benzyl | 2-NO₂ | H | 32 |

| 2b | Benzyl | 3-NO₂ | H | 64 |

| 3a | Benzyl | 4-NO₂ | 2-Cl | 4 |

| 4a | Benzyl | 4-CN | H | 32 |

| 4b | Benzyl | 4-CF₃ | H | 16 |

Interpretation of SAR Data:

-

N-Substitution: A clear trend is observed with N-substitution. The unsubstituted piperidine (1a ) is inactive, while small alkyl (1b ) and particularly bulky aromatic substituents (1c ) enhance activity. The addition of an electron-withdrawing group to the benzyl ring (1d ) further improves potency, suggesting a potential hydrophobic and electronic interaction in the binding pocket.

-

Position of the Nitro Group: The para-position of the nitro group (1c ) appears to be optimal for activity compared to the ortho (2a ) and meta (2b ) positions. This highlights the importance of the specific electronic and steric profile conferred by the 4-nitrophenoxy moiety.

-

Substitution on the Nitrophenoxy Ring: The introduction of an additional substituent, such as a chlorine atom (3a ), can significantly boost activity. This suggests that further exploration of substitutions on this ring is a promising avenue for optimization.

-

Bioisosteric Replacement: Replacing the nitro group with a cyano (4a ) or trifluoromethyl (4b ) group retains antibacterial activity, with the CF₃ group being a particularly effective replacement. This is a crucial finding for mitigating potential toxicity while maintaining the desired biological effect.

Diagram of Key SAR Findings

Caption: Summary of key SAR findings for nitrophenoxy piperidines.

Conclusion and Future Directions

The nitrophenoxy piperidine scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic modification of the piperidine nitrogen, the position and nature of substituents on the phenoxy ring, and the potential for bioisosteric replacement of the nitro group to optimize both potency and safety.

Future research in this area should focus on:

-

Expansion of the SAR: Synthesizing and testing a broader range of analogues to further refine the SAR and identify novel compounds with enhanced activity and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which these compounds exert their biological effects.

-

In Vivo Evaluation: Advancing the most promising lead compounds to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Computational Modeling: Employing pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies to guide the design of new, more potent analogues.[15][16]

By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of the nitrophenoxy piperidine scaffold can be realized.

References

-

International Journal of New R&D. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Kavaliauskas, P., et al. (2021). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. International Journal of Molecular Sciences. [Link]

-

Sleiman, J. B., & Kasti, M. M. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Svedberg Open. [Link]

-

Krasavin, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2023). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. [Link]

-

Singh, V., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

-

Cambridge MedChem Consulting. (n.d.). Nitro bioisosteres. [Link]

-

Meltzer, P. C., et al. (2000). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry. [Link]

-

Witus, J. C., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Al-Huraish, A. H., et al. (2025). Pharmacophore modeling in drug design. Journal of Biomolecular Structure and Dynamics. [Link]

-

Gębarowska, E., et al. (2007). Different effectiveness of piperidine nitroxides against oxidative stress induced by doxorubicin and hydrogen peroxide. Acta Biochimica Polonica. [Link]

-

Kores, K., et al. (2021). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. International Journal of Molecular Sciences. [Link]

-

Liu, B., et al. (2022). Discovery of potential anti-Staphylococcus aureus natural products and their mechanistic studies using machine learning and molecular dynamic simulations. Food Chemistry. [Link]

-

ChemRxiv. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. [Link]

-

Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. [Link]

-

Zhang, H., et al. (2016). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Infectious Diseases. [Link]

-

El-Malah, A. A., et al. (2021). Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors. Journal of the Iranian Chemical Society. [Link]

-

SciSpace. (2010). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

-

Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

MDPI. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

-

MDPI. (2023). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. [Link]

-

ResearchGate. (2004). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. [Link]

-

El-Sayed, N. N. E., et al. (2021). Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Molecules. [Link]

-

Sharma, P., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. [Link]

-

ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. [Link]

-

Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

PubMed. (1995). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. [Link]

-

Frontiers. (2024). Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications. [Link]

Sources

- 1. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 6. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Assay Development: Investigating 3-(3-Nitrophenoxy)piperidine

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of Novel Piperidine Scaffolds

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric groups, enabling potent and selective interactions with various biological targets. The novel compound, 3-(3-Nitrophenoxy)piperidine, combines this established heterocyclic core with a nitrophenoxy moiety. While the specific biological activity of this compound is yet to be fully elucidated, its structural features suggest a potential role as a modulator of key enzymes in the CNS, such as monoamine oxidases (MAOs).[3][4] MAOs are critical enzymes in the metabolic pathways of neurotransmitters like serotonin, dopamine, and norepinephrine, and their inhibition is a validated therapeutic strategy for depression and neurodegenerative disorders.[5]

This application note provides a comprehensive guide for the development of a robust cell-based assay cascade to characterize the bioactivity of this compound. We present a logical workflow, from initial cytotoxicity assessment to a specific mechanistic assay, designed to test the hypothesis that this compound acts as a monoamine oxidase inhibitor. The protocols provided herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

Experimental Design & Workflow

A tiered approach is essential for the efficient evaluation of a novel compound. Our proposed workflow begins with a broad assessment of cytotoxicity to determine the appropriate concentration range for subsequent, more specific assays. This is followed by a targeted mechanistic assay to investigate the compound's effect on monoamine oxidase A (MAO-A) activity.

Part 1: Primary Screening - Cytotoxicity Assessment

Rationale: Before investigating the specific mechanism of a compound, it is crucial to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] This assay will establish a concentration range of this compound that does not induce significant cell death, ensuring that any observed effects in subsequent mechanistic assays are not a byproduct of general toxicity.

Protocol 1: MTT Assay for Cytotoxicity

Cell Line: PC12 (rat pheochromocytoma cell line). This cell line is of neural crest origin and endogenously expresses monoamine oxidases, making it a relevant model for neuroactive compounds.[7]

Materials:

-

PC12 cells (e.g., ATCC CRL-1721)

-

Complete growth medium: RPMI-1640, 10% horse serum, 5% fetal bovine serum, 1% penicillin-streptomycin

-

Collagen type IV-coated 96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Culture PC12 cells in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells in a collagen type IV-coated 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Visually confirm the formation of purple formazan crystals in the cells.

-

Add 100 µL of solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for 2 hours.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |

| Vehicle Control | 1.25 ± 0.08 | 100% |

| 0.1 | 1.22 ± 0.07 | 97.6% |

| 1 | 1.18 ± 0.09 | 94.4% |

| 10 | 0.95 ± 0.06 | 76.0% |

| 50 | 0.63 ± 0.05 | 50.4% |

| 100 | 0.31 ± 0.04 | 24.8% |

Part 2: Secondary Screening - Mechanistic Assay for MAO-A Inhibition

Rationale: Based on the structural characteristics of this compound, we hypothesize that it may inhibit monoamine oxidase. The MAO-Glo™ Assay is a robust, luminescence-based method for measuring MAO activity.[8][9] This assay utilizes a luminogenic MAO substrate that is converted to luciferin in the presence of MAO. The subsequent addition of a luciferin detection reagent produces a light signal that is directly proportional to MAO activity. By measuring the reduction in the light signal in the presence of our test compound, we can quantify its inhibitory effect on MAO-A.

Protocol 2: MAO-Glo™ Assay for MAO-A Inhibition

Materials:

-

PC12 cells

-

MAO-Glo™ Assay Kit (Promega)

-

This compound

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Lysate Preparation:

-

Culture PC12 cells as described in Protocol 1.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cell pellet in a suitable lysis buffer (a hypotonic buffer with protease inhibitors is recommended) and incubate on ice.

-

Homogenize the cell suspension and centrifuge to pellet cellular debris.

-

Collect the supernatant containing the cell lysate and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

MAO-A Inhibition Assay:

-

Prepare serial dilutions of this compound in the appropriate assay buffer provided in the kit.

-

In a white, opaque 96-well plate, add the cell lysate (containing a standardized amount of protein) to each well.

-

Add the different concentrations of the compound to the respective wells. Include a known MAO-A inhibitor as a positive control (e.g., clorgyline) and a vehicle control (DMSO).

-

Add the luminogenic MAO-A substrate to all wells to initiate the reaction.

-

Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes).

-

-

Luminescence Detection:

-

Add the Luciferin Detection Reagent to all wells to stop the MAO reaction and generate the luminescent signal.

-

Incubate for 20 minutes at room temperature to stabilize the signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of MAO-A inhibition for each concentration of the compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value.

-

Data Presentation:

| Compound | Concentration (µM) | Luminescence (RLU) | % MAO-A Inhibition |

| Vehicle Control | - | 500,000 ± 25,000 | 0% |

| This compound | 0.01 | 480,000 ± 22,000 | 4% |

| 0.1 | 425,000 ± 20,000 | 15% | |

| 1 | 275,000 ± 15,000 | 45% | |

| 10 | 100,000 ± 8,000 | 80% | |

| 100 | 25,000 ± 3,000 | 95% | |

| Clorgyline (Positive Control) | 1 | 30,000 ± 4,000 | 94% |

Mechanistic Insights & Signaling Pathway

Monoamine oxidases are located on the outer mitochondrial membrane and play a crucial role in the degradation of monoamine neurotransmitters.[10] Inhibition of MAO-A leads to an increase in the levels of serotonin and norepinephrine in the synaptic cleft, which is the therapeutic mechanism of many antidepressant drugs.

Conclusion

This application note provides a structured and scientifically grounded framework for the initial cell-based characterization of this compound. By following the outlined workflow and detailed protocols, researchers can efficiently determine the cytotoxic profile of the compound and investigate its potential as a monoamine oxidase inhibitor. The presented assays are robust, readily adaptable for high-throughput screening, and provide a solid foundation for further preclinical development of this and other novel piperidine-based compounds.

References

-

Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. [Link]

-

Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. ResearchGate. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. National Institutes of Health. [Link]

-

Protective Effects of Piperine Against Corticosterone-Induced Neurotoxicity in PC12 Cells. Linköping University Electronic Press. [Link]

-

Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]

-

Protective effects of piperine against corticosterone-induced neurotoxicity in PC12 cells. PubMed. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. [Link]

-

Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen. [Link]

-

(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]

-

Cultured PC12 Cells: A Model for Neuronal Function, Differentiation, and Survival. ResearchGate. [Link]

-

PC-12 Cells. Applied Biological Materials Inc.[Link]

-

Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. [Link]

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Protective Effects of Piperine Against Corticosterone-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. MAO-Glo™ Assay Protocol [promega.jp]

- 10. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Stability of 3-(3-Nitrophenoxy)piperidine

Welcome to the technical support center for 3-(3-Nitrophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and validated protocols to enhance the stability of this compound for in vivo studies. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges and ensure the integrity of your experimental outcomes.

Introduction: Understanding the Stability Challenges

This compound is a molecule with two key structural motifs that present distinct stability challenges in a biological environment: the nitroaromatic system and the piperidine ring .

-

The Nitroaromatic Moiety: The nitro group is highly susceptible to enzymatic reduction in vivo, a common metabolic pathway for nitroaromatic compounds. This reduction can lead to the formation of nitroso, hydroxylamino, and amino metabolites, which may have different pharmacological activities and toxicological profiles compared to the parent compound. This metabolic instability is often a primary cause of rapid clearance and low systemic exposure.

-

The Piperidine Ring: The piperidine ring, a common scaffold in medicinal chemistry, can undergo oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. This can result in N-dealkylation, ring hydroxylation, or the formation of N-oxides and ring-opened products.

-

The Ether Linkage: The ether bond connecting the phenyl and piperidine moieties could be susceptible to enzymatic cleavage, although this is often a less prominent metabolic pathway compared to nitro-reduction and piperidine oxidation.

Understanding these potential degradation pathways is the first step in developing a robust strategy to enhance the in vivo stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound shows very low plasma exposure and high variability. What are the likely causes?

A1: Low and variable plasma exposure is a classic sign of poor in vivo stability and/or low bioavailability. For this specific molecule, the most probable causes are:

-

Extensive First-Pass Metabolism: The nitro group is likely undergoing significant reduction in the liver and possibly in the gut by nitroreductases. This pre-systemic metabolism can drastically reduce the amount of parent compound reaching systemic circulation.

-

Poor Aqueous Solubility: If the compound has low solubility, its dissolution in the gastrointestinal tract may be the rate-limiting step for absorption, leading to low and erratic uptake.

-

Chemical Instability in Formulation: The compound may be degrading in the dosing vehicle before or after administration. It is crucial to assess the stability of the compound in the chosen formulation.

Q2: How can I formulate this compound to improve its stability and bioavailability?

A2: A multi-pronged formulation strategy is often most effective:

-

pH Optimization: For parenteral formulations, buffering the solution to a pH where the compound exhibits maximum stability is critical. For oral formulations, consider enteric coatings to protect the compound from the acidic environment of the stomach if it is found to be acid-labile.

-

Use of Excipients:

-

Solubilizing Agents: To address solubility issues, consider using co-solvents (e.g., PEG 400, propylene glycol) or complexing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HPBCD), which can also offer a degree of protection against degradation.

-

Antioxidants: To mitigate oxidative degradation of the piperidine ring, the inclusion of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) in the formulation can be beneficial.

-

-

Advanced Drug Delivery Systems: For persistent stability issues, encapsulation in lipid-based systems (e.g., liposomes) or polymeric nanoparticles can shield the compound from metabolic enzymes and control its release profile.

Q3: What analytical methods are recommended for quantifying this compound and its potential metabolites in biological samples?

A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.

-

Sample Preparation: A protein precipitation step with a cold organic solvent (e.g., acetonitrile) is typically sufficient for plasma samples. This is followed by centrifugation, and the supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatography: A reversed-phase C18 column is generally a good starting point. A gradient elution with a mobile phase consisting of water and acetonitrile/methanol with a small amount of formic acid (to improve peak shape and ionization) is recommended.

-

Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. You will need to optimize the MS parameters for the parent compound and its expected metabolites (e.g., the amino metabolite). Multiple Reaction Monitoring (MRM) will provide the necessary specificity and sensitivity for quantification.

Troubleshooting Guide

| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |

| Rapid disappearance of the parent compound in plasma/microsomal stability assays. | High metabolic clearance, likely due to nitro-reduction or piperidine oxidation. | 1. Identify the primary metabolic pathway: Incubate the compound with liver microsomes in the presence and absence of NADPH. A significant decrease only in the presence of NADPH suggests CYP-mediated oxidation. To investigate nitro-reduction, incubate with liver S9 fraction or cytosol, which contain nitroreductases. 2. Metabolite Identification: Use high-resolution LC-MS to identify the major metabolites. Look for the mass shift corresponding to the reduction of the nitro group (NO2 -> NH2, a loss of 30 Da) or the addition of oxygen (hydroxylation, +16 Da). 3. Consider a Prodrug Approach: If nitro-reduction is the main issue, a prodrug strategy to temporarily mask the nitro group could be explored. |

| Precipitation of the compound upon dilution of a DMSO stock into aqueous buffer. | The compound has low aqueous solubility, and the buffer has exceeded its solubilizing capacity for the compound. | 1. Reduce the final DMSO concentration: Aim for a final DMSO concentration of <1% in your assay. 2. Use a different stock solvent: If compatible with your experiment, consider solvents like ethanol or PEG 400. 3. Incorporate solubilizing excipients: Add cyclodextrins or surfactants (e.g., Tween 80) to your aqueous buffer to increase the compound's solubility. |

| Inconsistent results between different in vivo experiments. | This could be due to formulation instability, variability in animal metabolism, or analytical issues. | 1. Confirm formulation stability: Prepare your dosing formulation and analyze its concentration at time zero and after the duration of your experiment under the same storage conditions. 2. Standardize experimental conditions: Ensure consistency in animal strain, age, sex, and fasting state, as these can all influence drug metabolism. 3. Validate your analytical method: Ensure your LC-MS/MS method is robust, with good linearity, accuracy, and precision. Use a stable-isotope labeled internal standard if available. |

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stability-Enhanced Oral Formulation

This protocol describes the preparation of a solution-based formulation using hydroxypropyl-β-cyclodextrin (HPBCD) to improve solubility and stability.

Materials:

-

This compound

-

Hydroxypropyl-β-cyclodextrin (HPBCD)

-

Citrate buffer (pH 4.0)

-

Purified water

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Prepare the HPBCD Solution: Weigh the required amount of HPBCD to make a 20% (w/v) solution in purified water. For example, to make 10 mL, dissolve 2 g of HPBCD in approximately 8 mL of water in a volumetric flask. Stir until fully dissolved, then bring the volume to 10 mL with water.

-

Weigh the Compound: Accurately weigh the required amount of this compound to achieve the desired final concentration (e.g., 5 mg/mL).

-

Complexation: Add the weighed compound to the HPBCD solution. Stir vigorously at room temperature for at least 4 hours (or overnight) to allow for the formation of the inclusion complex. The solution should become clear.

-

pH Adjustment (Optional but Recommended): If pre-formulation studies indicate better stability at a specific pH, slowly add citrate buffer to adjust the final formulation to the target pH.

-

Final Volume Adjustment: Bring the formulation to the final desired volume with the appropriate buffer or water.

-

Sterile Filtration: For parenteral administration, filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

-

Stability Check: Analyze the concentration of the active compound in the formulation immediately after preparation (T=0) and after storage under relevant conditions (e.g., 24 hours at room temperature) using a validated HPLC method.

Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol provides a framework for evaluating the metabolic stability of the compound.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Ice-cold acetonitrile with an appropriate internal standard (e.g., a structurally similar, stable compound)

-

Incubator/water bath at 37°C

-

LC-MS/MS system

Procedure:

-

Prepare the Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the Reaction: Add this compound to the mixture to achieve a final concentration of 1 µM. Immediately after, initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the Reaction: Immediately add the aliquot to a tube containing an equal volume of ice-cold acetonitrile with the internal standard. This will stop the enzymatic reaction and precipitate the proteins.

-

Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Visualizations

Potential In Vivo Degradation Pathways

Caption: Potential metabolic pathways of this compound in vivo.

Experimental Workflow for Stability Assessment

Technical Support Center: Asymmetric Synthesis of 3-(3-Nitrophenoxy)piperidine

Welcome to the technical support center for the method refinement of the asymmetric synthesis of 3-(3-nitrophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral piperidine derivatives. As a key structural motif in various pharmacologically active agents, achieving high enantiopurity for this compound is critical.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of asymmetric catalysis and reaction mechanisms. Our goal is to equip you with the expertise to diagnose and resolve common experimental challenges, ensuring robust and reproducible outcomes.

Core Synthetic Strategy: A Two-Step Approach

The most reliable and commonly adapted strategy for synthesizing enantiomerically pure this compound involves a two-step sequence. This approach decouples the establishment of the chiral center from the etherification, allowing for optimization at each distinct stage.

-

Asymmetric Reduction: Enantioselective reduction of an N-protected 3-piperidone derivative to form the corresponding chiral alcohol, (S)- or (R)-N-Boc-3-hydroxypiperidine.

-

Etherification: Coupling of the chiral alcohol with 3-nitrophenol, typically via a Mitsunobu reaction, followed by deprotection.

Below is a visualization of this recommended workflow.

Caption: Recommended two-step workflow for the asymmetric synthesis of the target compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis. The Q&A format is designed to help you quickly identify your problem and implement a validated solution.

Step 1: Asymmetric Reduction of N-Boc-3-piperidone

Question 1: My reaction shows low enantiomeric excess (ee%). What are the primary causes and how can I improve it?

Answer: Low enantiomeric excess is a common but solvable issue in asymmetric catalysis. The root cause is often related to catalyst efficacy, reaction conditions, or substrate quality.

-

Causality & Explanation: The chiral catalyst creates a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer over the other.[1] Any factor that disrupts this finely tuned energetic difference will erode enantioselectivity.

-

Troubleshooting Steps:

-

Verify Catalyst Activity: If using a biocatalyst (e.g., ketoreductase or Baker's yeast), ensure the enzyme is active and not denatured.[2] For chemical catalysts like oxazaborolidines, confirm the reagent is not hydrolyzed from exposure to atmospheric moisture.[3]

-

Strict Temperature Control: Asymmetric reactions are often highly sensitive to temperature. A higher temperature can provide enough energy to overcome the small difference in activation energies between the two enantiomeric pathways, leading to a more racemic product. Run the reaction at the lower end of the recommended temperature range (e.g., -20 °C to 0 °C for some chemical reductions).

-

Substrate Purity: Ensure the starting N-Boc-3-piperidone is free of acidic or basic impurities. These can interact with the catalyst and disrupt its chiral environment. Purify the starting material by column chromatography or recrystallization if necessary.

-

Solvent Quality: Use anhydrous, high-purity solvents. Protic impurities (like water or methanol in an aprotic solvent) can interfere with the catalyst-substrate complex.

-

Question 2: The reduction reaction is sluggish or stalls completely. What should I investigate?

Answer: A stalled reaction typically points to catalyst inhibition/poisoning or suboptimal reaction parameters.

-

Causality & Explanation: Catalysts, whether enzymatic or metallic, have active sites that can be blocked or deactivated by inhibitors.[4] The reaction rate is also intrinsically linked to concentration and temperature.

-

Troubleshooting Steps:

-

Check for Catalyst Poisons: If using a metal-based catalyst, be aware of common poisons like sulfur or thiol-containing compounds, which may be present as low-level impurities in reagents.

-

Increase Catalyst Loading: While not always ideal from a cost perspective, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can overcome minor inhibition and increase the reaction rate.

-

Re-evaluate Reagent Stoichiometry: Ensure the hydride source (e.g., borane derivative) is added in the correct stoichiometry and is not degraded. Prepare a fresh solution if its quality is in doubt.

-

Monitor with In-Process Controls (IPCs): Use Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to track the disappearance of the starting material. This will help you determine if the reaction is slow from the start or stops after a certain conversion, which can indicate catalyst death.

-

| Parameter | Standard Condition | Troubleshooting Action |

| Temperature | 0 °C | Decrease to -20 °C to improve ee% |

| Catalyst Loading | 1-5 mol% | Increase to 5-10 mol% if reaction stalls |

| Solvent | Anhydrous THF/DCM | Use freshly distilled or dried solvent |

| Substrate Purity | >98% | Recrystallize or chromatograph if impurities detected |

Step 2: Mitsunobu Etherification

Question 3: The Mitsunobu reaction has a low yield, and I primarily recover my starting alcohol. What went wrong?

Answer: Low yield in a Mitsunobu reaction with recovery of the starting alcohol is a classic symptom of several potential issues, most often related to reagent addition or the pKa of the nucleophile.

-

Causality & Explanation: The Mitsunobu reaction relies on the in-situ formation of an activated phosphonium salt of the alcohol. The nucleophile (in this case, the phenoxide of 3-nitrophenol) must be sufficiently acidic to protonate the initial betaine intermediate but nucleophilic enough to displace the activated hydroxyl group.[5]

-

Troubleshooting Steps:

-

Order of Reagent Addition: The standard and most reliable order is to have the alcohol and nucleophile (3-nitrophenol) dissolved in the solvent first. Then, add the phosphine (e.g., PPh₃), followed by the slow, dropwise addition of the azodicarboxylate (DIAD or DEAD) at a low temperature (typically 0 °C). Adding the reagents in the wrong order can lead to a host of side reactions.

-

pKa of 3-Nitrophenol: 3-Nitrophenol has a pKa of approximately 8.4, which is generally suitable for the Mitsunobu reaction. However, if the reaction environment is not optimal, its deprotonation can be inefficient. You can pre-form the phenoxide by adding a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) before the reaction, but this is an advanced technique and may complicate purification.

-

Azodicarboxylate Quality: Diisopropyl azodicarboxylate (DIAD) and diethyl azodicarboxylate (DEAD) can degrade over time. Use a fresh bottle or a recently purchased stock for best results.

-

Water Contamination: The reaction is highly sensitive to water, which will consume the activated intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.

-

Question 4: My main impurity is the dialkyl hydrazine-dicarboxylate byproduct, and it's very difficult to remove. How can I improve the purification?

Answer: This is the most common purification challenge in Mitsunobu reactions. Both the phosphine oxide and the reduced azodicarboxylate byproducts can be difficult to separate from the desired product.

-

Causality & Explanation: The triphenylphosphine oxide (TPPO) and dialkyl hydrazine-dicarboxylate are polar, often crystalline, byproducts of the reaction. Their chromatographic behavior can be similar to that of the desired product.

-

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting Mitsunobu reaction purification.

Frequently Asked Questions (FAQs)

Q: Which N-protecting group is best for this synthesis? A: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is stable to the conditions of both asymmetric reduction and the Mitsunobu reaction. Furthermore, its removal under acidic conditions (e.g., with trifluoroacetic acid, TFA) is clean and high-yielding, leaving the ether linkage intact.

Q: How do I determine the enantiomeric excess (ee%) of my chiral alcohol intermediate? A: The most accurate and standard method is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). You will need to derivatize the alcohol to a UV-active species, such as a benzoate or naphthoate ester, to improve detection. A racemic standard must be prepared (e.g., by reducing the ketone with sodium borohydride) to identify the retention times of both enantiomers.

Q: Can I use a different method for the etherification instead of the Mitsunobu reaction? A: Yes, a Williamson ether synthesis is a possible alternative. This would involve converting the chiral alcohol to a better leaving group (e.g., a tosylate or mesylate) and then reacting it with the sodium salt of 3-nitrophenol. However, this two-step process is longer and carries a risk of racemization at the chiral center during the SN2 displacement, especially if the leaving group is bulky or conditions are not optimized. The Mitsunobu reaction is generally preferred as it proceeds with a clean inversion of stereochemistry and is a one-pot procedure.

Q: My final product seems to be degrading. What are the stability considerations? A: The nitroaromatic group can be susceptible to reduction, especially in the presence of certain metals (like residual palladium if a hydrogenation step was used elsewhere) and a hydrogen source. Store the final compound protected from light and under an inert atmosphere (nitrogen or argon) to prevent potential degradation pathways.

Experimental Protocols

Protocol 1: Asymmetric Reduction of N-Boc-3-piperidone via Biocatalysis

(This protocol is a representative example using a whole-cell biocatalyst and should be optimized for the specific enzyme or yeast strain used).

-

To a suspension of Baker's yeast (Saccharomyces cerevisiae, 20 g) in a phosphate buffer solution (200 mL, 0.1 M, pH 7.0) at 30 °C, add glucose (10 g).

-

Stir the mixture for 30 minutes to activate the yeast.

-

Add a solution of N-Boc-3-piperidone (1.0 g, 5.02 mmol) in ethanol (5 mL).

-

Stir the reaction mixture vigorously at 30 °C and monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexanes).

-

After 24-48 hours (or upon completion), add Celite (10 g) to the mixture and filter through a Büchner funnel. Wash the filter cake with ethyl acetate (3 x 50 mL).

-

Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-N-Boc-3-hydroxypiperidine.[2]

-

Purify by flash column chromatography. Determine ee% by chiral HPLC after derivatization.

Protocol 2: Mitsunobu Reaction

-

In an oven-dried round-bottom flask under an argon atmosphere, dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 g, 4.97 mmol), 3-nitrophenol (0.83 g, 5.96 mmol), and triphenylphosphine (1.56 g, 5.96 mmol) in anhydrous THF (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.18 mL, 5.96 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (using a gradient elution of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

References

- CN105734089A - Asymmetric synthesis method for (R)-3-amino piperidine derivatives.

-

Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

-

Blackmond, D. G. (2000). Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis. Accounts of Chemical Research. [Link]

-

Trost, B. M. (1998). Asymmetric catalysis: an enabling science. Proceedings of the National Academy of Sciences. [Link]

-

Knowles, W. S. (2002). Asymmetric Catalysis. Angewandte Chemie International Edition. [Link]

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2014). Der Pharma Chemica. [Link]

-

Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]

-

Chiral Oxazaborolidines for Asymmetric Synthesis. (2023). Labinsights. [Link]

Sources

Technical Support Center: Navigating Cell Permeability Challenges of 3-(3-Nitrophenoxy)piperidine Analogues

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(3-Nitrophenoxy)piperidine analogues. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common hurdle of poor cell permeability with this class of compounds. Our goal is to equip you with the scientific rationale and practical steps to translate potent biochemical activity into robust cellular and in vivo efficacy.

Part 1: Troubleshooting Guide & FAQs

This section is designed to provide rapid, targeted solutions to common experimental roadblocks.

Question 1: My this compound analogue shows high potency in my biochemical (cell-free) assay, but its activity is significantly lower or absent in cell-based assays. What is the likely cause?

Answer: A significant drop in potency when moving from a biochemical to a cellular context is a classic indicator of poor cell permeability.[1] The this compound scaffold, while offering a versatile framework, possesses physicochemical characteristics that can hinder its passage across the lipid bilayer of a cell membrane.

-

The Culprits:

-

Polarity from the Nitro Group: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar, which can impede partitioning into the lipophilic cell membrane.

-

Hydrogen Bonding: The piperidine nitrogen (if secondary) and the ether oxygen can act as hydrogen bond acceptors, while any amine protons are donors. An excessive number of hydrogen bond donors and acceptors can lead to a high desolvation penalty upon entering the lipid membrane.[2]

-

Ionization State (pKa): The basicity of the piperidine nitrogen is a critical factor.[3][4][5] At physiological pH (around 7.4), if the piperidine nitrogen is protonated (ionized), the resulting positive charge will significantly reduce its ability to passively diffuse across the cell membrane.[6][7][8]

-

Question 2: How can I confirm that poor permeability is the issue and not another factor like metabolic instability or target engagement in the cellular environment?

Answer: A systematic approach is crucial to pinpoint the problem. Before extensive medicinal chemistry efforts, it's essential to experimentally verify poor permeability.

-

Recommended Workflow:

-

Direct Permeability Assessment: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA). This is a high-throughput, cell-free assay that specifically measures passive diffusion.[9][10] If your compound shows low permeability in PAMPA, it strongly suggests that passive diffusion is a major barrier.

-

Cell-Based Permeability and Efflux Assessment: Utilize a Caco-2 or MDCK cell monolayer assay.[11][12][13] These assays not only measure permeability across a cellular barrier but can also identify if your compound is a substrate for efflux pumps (like P-glycoprotein), which actively remove compounds from the cell.[14][15]

-

Metabolic Stability Check: Perform a preliminary metabolic stability assay using liver microsomes or S9 fractions to rule out rapid degradation as the cause of low cellular activity.

-

Below is a decision-making workflow to guide your investigation:

Caption: Troubleshooting workflow for low cellular activity.

Question 3: What specific medicinal chemistry strategies can I employ to improve the cell permeability of my this compound analogues?

Answer: Improving permeability through structural modification is a common and effective strategy. The key is to balance the changes needed for permeability with the retention of target potency.

-

Strategy 1: Modulate Lipophilicity (LogP/LogD)

-

Rationale: Cell membranes are lipidic, so a certain degree of lipophilicity is required for a compound to partition into the membrane.[6][7][8] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The goal is to find the optimal balance.

-

Actionable Advice:

-

Reduce Polarity of the Nitro Group: While challenging without altering the core pharmacophore, consider bioisosteric replacements for the nitro group if tolerated by the target. For example, groups like a trifluoromethyl (-CF₃) or a cyano (-CN) can mimic the electron-withdrawing properties with reduced polarity.

-

Add Lipophilic Moieties: Systematically add small, lipophilic groups (e.g., methyl, ethyl) to positions on the piperidine or phenyl rings that are not critical for target binding.

-

Bridged Piperidines: Introducing a carbon bridge to the piperidine ring can increase its three-dimensionality and basicity, which may improve solubility and permeability.[16]

-

-

-

Strategy 2: Reduce Hydrogen Bonding Potential

-

Rationale: Each hydrogen bond a molecule makes with water must be broken before it can enter the lipid membrane, a process that requires energy. Reducing the number of hydrogen bond donors is often a highly effective strategy.[2]

-

Actionable Advice:

-

N-Alkylation: If the piperidine nitrogen is secondary (N-H), methylation or ethylation will remove a hydrogen bond donor.[17] This also increases lipophilicity.

-

Masking Polar Groups: If other polar groups are present on your scaffold, consider masking them with moieties that can be cleaved inside the cell (a prodrug approach).[2] For example, converting a hydroxyl group to an ether or an ester.

-

-

-

Strategy 3: Prodrug Approach

-

Rationale: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. This is an excellent strategy for temporarily masking polar functional groups that are essential for activity but hinder permeability.[2]

-

Actionable Advice:

-

Data Presentation: Impact of Structural Modifications on Permeability

| Analogue | Modification | LogD (pH 7.4) | H-Bond Donors | PAMPA Pₑ (10⁻⁶ cm/s) | Caco-2 Pₐₚₚ (A→B) (10⁻⁶ cm/s) |

| Parent Compound | This compound | 1.5 | 1 | < 1.0 | < 0.5 |

| Analogue 1 | N-Methylation of Piperidine | 2.0 | 0 | 3.5 | 2.1 |

| Analogue 2 | Bioisostere (NO₂ → CF₃) | 2.8 | 1 | 5.2 | 3.8 |

| Analogue 3 | Ester Prodrug (on a distal carboxyl group) | 3.1 | 0 | 8.9 | 6.5 |

| This is a hypothetical table illustrating the potential impact of modifications. Experimental validation is required. |

Question 4: Are there any formulation-based approaches to improve the permeability of my compounds for in vitro experiments?

Answer: Yes, formulation strategies can be employed, although they are more commonly used for in vivo studies. For cellular assays, they can sometimes help overcome solubility issues that might be misinterpreted as permeability problems.

-

Use of Permeability Enhancers: Compounds like EDTA or L-ascorbate can increase outer membrane permeability in certain cell types, but this is generally not recommended for routine cell-based assays as it can introduce artifacts.[19]

-

Nanoformulations: Encapsulating the compound in lipid-based nanoparticles or other nanocarriers can facilitate its entry into cells.[20] This is a more advanced technique that requires specialized formulation expertise.

Part 2: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)